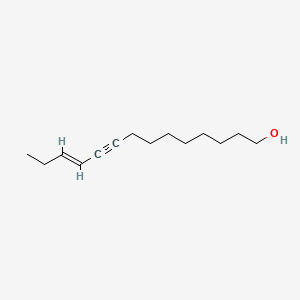

11-Tetradecen-9-yn-1-ol, (11E)-

描述

Historical Context and Discovery of (11E)-11-Tetradecen-9-yn-1-ol in Biological Systems

While the specific historical details of the initial synthesis and discovery of (11E)-11-Tetradecen-9-yn-1-ol are not extensively documented in readily available scientific literature, its structural class is well-known within the broader history of pheromone research. The study of tetradecenols and their derivatives as insect sex pheromones dates back to the mid-20th century. For instance, the related compound (E)-11-tetradecenyl acetate (B1210297) is a known component of the sex pheromone of the European corn borer, Ostrinia nubilalis. researchgate.net

The discovery of such compounds typically involves the collection of pheromone gland extracts from insects, followed by sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) and electroantennographic detection (EAD) to identify the active components. researchgate.net Although direct evidence for the isolation of (11E)-11-Tetradecen-9-yn-1-ol from a biological source is not prominent in the reviewed literature, the identification of its stereoisomer, (Z)-11-tetradecen-9-yn-1-ol, has been reported in studies related to the pear barkminer moth, Spulerina astaurota. This suggests that the enyne functional group is a feature of lepidopteran pheromones.

Significance of (11E)-11-Tetradecen-9-yn-1-ol in Chemical Ecology and Beyond

The significance of (11E)-11-Tetradecen-9-yn-1-ol in chemical ecology is largely inferred from its structural similarity to known insect pheromones. ontosight.ai Compounds with a 14-carbon backbone and unsaturation at the 11th position are common motifs in the sex pheromones of numerous moth species. researchgate.netnih.gov These molecules are crucial for reproductive success, enabling long-range communication and mate location. nih.gov

It is primarily recognized for its role in pheromone synthesis and as an attractant for pest management. ontosight.ai The presence of both a double and a triple bond offers a unique chemical signature that could play a role in the specificity of a pheromone blend, helping to ensure reproductive isolation between closely related species. Beyond its presumed role in insect communication, the unique chemical structure of (11E)-11-Tetradecen-9-yn-1-ol makes it a target for organic synthesis and a potential precursor for the creation of more complex molecules. ontosight.ai

Current Research Landscape and Gaps in Understanding of (11E)-11-Tetradecen-9-yn-1-ol

The current research landscape for (11E)-11-Tetradecen-9-yn-1-ol is characterized by a notable lack of specific studies focused on this particular compound. While there is a wealth of research on related tetradecenols and their acetates, this specific enyne alcohol remains largely uninvestigated in a biological context.

The most significant gap in our understanding is the definitive identification of (11E)-11-Tetradecen-9-yn-1-ol in a natural system. Without this foundational discovery, its precise biological function remains speculative. Further research is needed to determine which, if any, insect species produce and use this compound as a pheromone component. Additionally, there is a lack of published electrophysiological and behavioral studies to confirm its activity on insect antennae and its effect on mating behaviors.

Overview of Academic Research Objectives for (11E)-11-Tetradecen-9-yn-1-ol Studies

To address the existing gaps in knowledge, future academic research on (11E)-11-Tetradecen-9-yn-1-ol should focus on several key objectives:

Natural Identification: The primary objective is to screen for the presence of (11E)-11-Tetradecen-9-yn-1-ol in the pheromone glands of various insect species, particularly in the Lepidoptera order.

Chemical Synthesis and Analysis: The development of efficient and stereoselective synthetic routes to produce pure (11E)-11-Tetradecen-9-yn-1-ol is crucial for enabling detailed biological studies.

Electrophysiological and Behavioral Assays: Once synthesized, the compound should be tested for its ability to elicit responses from insect antennae using techniques like electroantennography (EAG). Subsequent behavioral assays in wind tunnels and field trapping experiments would be necessary to determine its role as an attractant, synergist, or antagonist in a pheromone blend.

Biosynthetic Pathway Elucidation: Should a natural source be identified, research into the biosynthetic pathway of (11E)-11-Tetradecen-9-yn-1-ol would provide valuable insights into the enzymatic machinery responsible for creating the characteristic enyne structure.

Chemical Compound Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O | ontosight.ai |

| Molecular Weight | 208.34 g/mol | ontosight.ai |

| CAS Number | 68516-32-5 | |

| Chemical Name | (11E)-11-Tetradecen-9-yn-1-ol | ontosight.ai |

| Class | Unsaturated Fatty Alcohol | ontosight.ai |

Structure

3D Structure

属性

CAS 编号 |

68516-32-5 |

|---|---|

分子式 |

C14H24O |

分子量 |

208.34 g/mol |

IUPAC 名称 |

(E)-tetradec-11-en-9-yn-1-ol |

InChI |

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,7-14H2,1H3/b4-3+ |

InChI 键 |

UVAMCLKTVDSLIH-ONEGZZNKSA-N |

手性 SMILES |

CC/C=C/C#CCCCCCCCCO |

规范 SMILES |

CCC=CC#CCCCCCCCCO |

产品来源 |

United States |

Biosynthesis and Natural Occurrence of 11e 11 Tetradecen 9 Yn 1 Ol

Identification of Biological Systems and Organisms Producing (11E)-11-Tetradecen-9-yn-1-ol

The biosynthesis of unsaturated fatty acid derivatives as sex pheromones is a hallmark of many moth species. The primary organism of interest in the context of long-chain enyne pheromones is the pine processionary moth, Thaumetopoea pityocampa. This insect is a significant defoliator of pine and cedar trees across Southern Europe and North Africa. researchgate.netmdpi.comnih.gov The female moths release a sex pheromone to attract males for mating, a process that has been the subject of considerable research for pest management strategies. nih.gov

While the main and, according to some studies, sole component of the T. pityocampa sex pheromone has been identified as the C16 compound, (Z)-13-hexadecen-11-ynyl acetate (B1210297), the study of analogous C14 compounds like (11E)-11-Tetradecen-9-yn-1-ol is critical for a comprehensive understanding of the biosynthetic potential within this and related species. nih.govpherobase.comnih.gov The production of specific pheromone components is localized to specialized cells within the female's pheromone gland.

Elucidation of Precursor Compounds and Metabolic Pathways Leading to (11E)-11-Tetradecen-9-yn-1-ol

The biosynthesis of moth sex pheromones typically originates from common fatty acids. In the case of Thaumetopoea pityocampa, extensive research has demonstrated that the C16 sex pheromone, (Z)-13-hexadecen-11-ynyl acetate, is derived from palmitic acid (a C16 saturated fatty acid). nih.gov The established pathway for this C16 pheromone involves a series of desaturation steps.

However, the formation of a C14 compound such as (11E)-11-Tetradecen-9-yn-1-ol would necessitate an additional chain-shortening step, a process known as β-oxidation in other moth species. d-nb.info In this hypothetical pathway, a C16 fatty acyl precursor, likely derived from palmitic acid, would undergo one cycle of β-oxidation to yield a C14 fatty acyl intermediate. This C14 intermediate would then be subjected to a series of desaturation and modification steps to produce the final (11E)-11-Tetradecen-9-yn-1-ol.

Studies in other moths, such as the European grapevine moth (Lobesia botrana), have shown that a Δ11-desaturase acts on tetradecanoic acid (C14) as part of the pheromone biosynthetic pathway, which also involves chain shortening. frontiersin.org While direct evidence for a similar pathway leading to a C14 enyne alcohol in T. pityocampa is currently lacking, the known enzymatic capabilities within moths provide a plausible biochemical route.

Table 1: Putative Biosynthetic Steps for (11E)-11-Tetradecen-9-yn-1-ol

| Step | Precursor | Enzyme Class | Product |

| 1 | Palmitoyl-CoA (C16) | Acyl-CoA Oxidase | Tetradecanoyl-CoA (C14) |

| 2 | Tetradecanoyl-CoA | Δ11-Desaturase | (11E)-11-Tetradecenoyl-CoA |

| 3 | (11E)-11-Tetradecenoyl-CoA | Acetylenase | 11-Tetradecen-9-ynoyl-CoA |

| 4 | 11-Tetradecen-9-ynoyl-CoA | Fatty Acyl Reductase (FAR) | (11E)-11-Tetradecen-9-yn-1-ol |

Characterization of Enzymatic Mechanisms Involved in (11E)-11-Tetradecen-9-yn-1-ol Production

The enzymatic machinery responsible for the unique chemical structures of moth pheromones is highly specialized. In T. pityocampa, a single multifunctional desaturase has been identified that exhibits remarkable capabilities. This enzyme is responsible for three critical steps in the biosynthesis of the C16 pheromone: Δ11-desaturation, Δ11-acetylenase activity (forming a triple bond), and Δ13-desaturation. nih.gov

The substrate specificity of this desaturase is a key factor in determining the final pheromone components. While it is known to act on C16 precursors, its ability to process C14 substrates has not been definitively established in T. pityocampa. However, studies on desaturases from other moth species have shown that some Δ11-desaturases can act on a range of fatty acid chain lengths, including C14, C16, and C18. researchgate.net The specific stereochemistry of the double bond (E or Z) can also be influenced by the chain length of the substrate and specific amino acid residues within the enzyme's active site. pherobase.comnih.gov

The final step in the proposed pathway to (11E)-11-Tetradecen-9-yn-1-ol would be the reduction of the corresponding fatty acyl-CoA to an alcohol. This reaction is catalyzed by fatty acyl reductases (FARs). In some moth species, multiple FARs with different substrate specificities (e.g., for C14 or C16 acyl chains) have been identified in the pheromone gland, allowing for the production of a blend of pheromone components. nih.gov

Regulation of (11E)-11-Tetradecen-9-yn-1-ol Biosynthesis and Secretion

The production and release of sex pheromones in moths are tightly regulated processes, often controlled by a neuropeptide called Pheromone Biosynthesis Activating Neuropeptide (PBAN). d-nb.info PBAN is produced in the subesophageal ganglion of the moth's brain and is released into the hemolymph, where it travels to the pheromone gland and binds to specific receptors on the gland cells. nih.gov

Genetic and Molecular Basis of (11E)-11-Tetradecen-9-yn-1-ol Production

The genetic foundation for pheromone biosynthesis lies in the genes that encode the necessary enzymes. For T. pityocampa, a significant breakthrough was the isolation and characterization of the gene encoding the multifunctional Δ11/Δ13-desaturase. The sequence of this gene has been deposited in GenBank, providing a valuable resource for further molecular studies. frontiersin.org

The whole genome of T. pityocampa has also been sequenced, opening up new avenues for identifying other genes potentially involved in pheromone biosynthesis, including those for fatty acyl reductases and enzymes involved in β-oxidation. mdpi.comnih.gov Transcriptomic analysis of the pheromone gland can reveal which genes are highly expressed in this tissue, providing clues to their function. For instance, in Lobesia botrana, transcriptome sequencing of the pheromone gland led to the identification of 41 candidate genes involved in pheromone production, including those for desaturases, reductases, and acyl-CoA oxidases. frontiersin.org

While the gene for the primary desaturase in T. pityocampa is known, the genetic basis for the production of a C14 compound like (11E)-11-Tetradecen-9-yn-1-ol remains to be elucidated. This would likely involve the identification of genes encoding one or more acyl-CoA oxidases responsible for chain-shortening, as well as a fatty acyl reductase with specificity for C14 enyne substrates.

Chemical Synthesis Strategies for 11e 11 Tetradecen 9 Yn 1 Ol and Analogues

Retrosynthetic Analysis and Design of Synthetic Routes for (11E)-11-Tetradecen-9-yn-1-ol

A retrosynthetic analysis of (11E)-11-Tetradecen-9-yn-1-ol suggests several viable disconnection points. The primary disconnection is at the C9-C10 triple bond, which can be formed via a carbon-carbon coupling reaction. This leads to two key fragments: a C8 alcohol functionalized with a leaving group and a C6 terminal alkyne.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C9-C10): The enyne functionality can be constructed using a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Negishi coupling. libretexts.orgwikipedia.orgyoutube.comorganic-chemistry.org This approach disconnects the target molecule into an (E)-vinyl halide and a terminal alkyne.

Fragment A: An eight-carbon chain with a terminal alcohol and a vinyl halide at the other end, specifically (E)-1-halo-oct-1-en-8-ol.

Fragment B: A six-carbon terminal alkyne, which is 1-hexyne (B1330390). wikipedia.org

Disconnection 2 (C8-O): The terminal alcohol of Fragment A can be introduced from a corresponding alkyl halide, such as 8-bromo-1-octanol. chemicalbook.comchemicalbook.commedkoo.comlookchem.com This commercially available or readily synthesized intermediate provides a versatile starting point.

This retrosynthetic strategy offers a convergent approach, allowing for the independent synthesis of the two main fragments before their final coupling.

Stereoselective and Stereospecific Approaches to (11E)-11-Tetradecen-9-yn-1-ol Synthesis

The critical stereochemical feature of the target molecule is the (E)-configuration of the C11-C12 double bond. Achieving high stereoselectivity in the formation of this bond is a key challenge.

One effective method for the stereoselective synthesis of (E)-vinyl iodides is the hydroiodination of terminal alkynes. organic-chemistry.orgwikipedia.org Specifically, the hydrozirconation of a terminal alkyne followed by iodinolysis typically yields the desired (E)-vinyl iodide with high stereopurity.

An alternative approach involves the Wittig reaction. While often producing a mixture of (Z) and (E) isomers, conditions can be optimized to favor the (E)-alkene. For instance, the Schlosser modification of the Wittig reaction can be employed to enhance the formation of the (E)-isomer.

Key Reaction Methodologies and Intermediates in Total Synthesis of (11E)-11-Tetradecen-9-yn-1-ol

The total synthesis of (11E)-11-Tetradecen-9-yn-1-ol can be accomplished through a sequence of well-established reactions.

Synthesis of Key Intermediates:

(E)-1-Iodo-1-hexene: This intermediate can be prepared from 1-hexyne via a hydrozirconation-iodinolysis sequence. The reaction of 1-hexyne with Schwartz's reagent (Cp2ZrHCl), followed by treatment with iodine, affords the (E)-vinyl iodide. scientificlabs.co.uk

8-(tert-Butyldimethylsilyloxy)-1-octyne: This protected alcohol can be synthesized from 8-bromo-1-octanol. chemicalbook.comchemicalbook.commedkoo.comlookchem.com The hydroxyl group is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether. The resulting bromide is then coupled with a protected acetylene (B1199291) equivalent, such as lithium trimethylsilylacetylide, followed by deprotection of the terminal alkyne.

Key Coupling Reaction:

The Sonogashira coupling is a highly effective method for forming the C-C bond between the vinyl iodide and the terminal alkyne. libretexts.orgyoutube.comorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.

| Reaction | Reactants | Catalyst/Reagents | Product |

| Sonogashira Coupling | (E)-1-Iodo-1-hexene and 8-(tert-Butyldimethylsilyloxy)-1-octyne | Pd(PPh3)4, CuI, Et3N | (11E)-1-(tert-Butyldimethylsilyloxy)-11-tetradecen-9-yne |

The final step in the synthesis is the deprotection of the silyl (B83357) ether to unveil the terminal hydroxyl group. This is typically achieved using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

Development of Efficient and Scalable Synthetic Processes for (11E)-11-Tetradecen-9-yn-1-ol

For the large-scale synthesis of (11E)-11-Tetradecen-9-yn-1-ol, efficiency and cost-effectiveness are paramount. The chosen synthetic route should utilize readily available and inexpensive starting materials and employ high-yielding reactions with simple purification procedures.

The proposed Sonogashira coupling route is amenable to scale-up. The starting materials, 1-hexyne and 1,8-octanediol (B150283) (a precursor to 8-bromo-1-octanol), are commercially available at a reasonable cost. wikipedia.orgchemicalbook.com The reactions involved, such as protection, bromination, and coupling, are generally robust and high-yielding.

To enhance scalability, a one-pot Sonogashira coupling procedure could be developed to minimize intermediate purification steps. Furthermore, the use of more active and stable palladium catalysts, such as those based on N-heterocyclic carbene (NHC) ligands, could reduce catalyst loading and reaction times.

Chemoenzymatic Synthesis and Biocatalytic Approaches to (11E)-11-Tetradecen-9-yn-1-ol

Chemoenzymatic strategies can offer significant advantages in terms of selectivity and sustainability.

Enzymatic Resolution:

If a racemic or non-stereoselective synthesis of the target alcohol is performed, lipases can be employed for the kinetic resolution of the final product. dss.go.thmdpi.comuni-stuttgart.deresearchgate.net Lipases are known to catalyze the enantioselective acylation of racemic alcohols, allowing for the separation of the two enantiomers. For instance, Candida antarctica lipase (B570770) B (CAL-B) is a versatile and widely used enzyme for such resolutions. dss.go.th

Biocatalytic Reduction:

An alternative chemoenzymatic approach could involve the synthesis of the corresponding ynone, (11E)-11-tetradecen-9-yn-1-one. This intermediate could then be stereoselectively reduced to the alcohol using a ketoreductase enzyme. While the reduction of ynones can be challenging, certain ene-reductases have shown activity on C=N bonds of oximes, suggesting potential for C=O reduction in conjugated systems. nih.govresearchgate.net

Biological Activity and Mechanistic Insights of 11e 11 Tetradecen 9 Yn 1 Ol

Chemoperception and Receptor Binding Studies of (11E)-11-Tetradecen-9-yn-1-ol

The initial step in the biological activity of a pheromone is its detection by specialized olfactory sensory neurons (OSNs) located in the antennae of the receiving organism. This process, known as chemoperception, involves the binding of the pheromone molecule to specific olfactory receptors (ORs). For (11E)-11-Tetradecen-9-yn-1-ol, while it is established as a sex pheromone for the cherry tree borer (Palmia hector), specific receptor binding studies are not extensively detailed in publicly available research.

In general, insect ORs are seven-transmembrane domain proteins that form a ligand-gated ion channel complex with a highly conserved co-receptor known as Orco. mdpi.com The specificity of pheromone detection is conferred by the variable OR, which contains the binding pocket for the pheromone molecule. The binding of the pheromone to its specific OR is thought to induce a conformational change in the receptor complex, leading to the opening of the ion channel and subsequent depolarization of the neuron.

While direct binding assays or crystal structures of (11E)-11-Tetradecen-9-yn-1-ol with its cognate receptor in Palmia hector are not yet available, the high specificity of the insect's response suggests a highly selective binding pocket within the responsible OR. The geometry of the double bond (E configuration) and the position of the triple bond are likely critical determinants for a successful ligand-receptor interaction.

Neurophysiological and Electrophysiological Responses to (11E)-11-Tetradecen-9-yn-1-ol

More detailed insights can be gained from single-cell recording (SCR) techniques, which measure the firing rate of individual OSNs. While specific SCR data for neurons responding to (11E)-11-Tetradecen-9-yn-1-ol are not widely published, it is expected that specific OSNs in the male Palmia hector antennae would show a strong and dose-dependent increase in spike frequency upon stimulation with this compound. The specificity of these neurons is crucial for distinguishing the pheromone from other environmental odors and from the pheromone components of other species.

Behavioral Responses Elicited by (11E)-11-Tetradecen-9-yn-1-ol in Target Organisms

The ultimate function of a sex pheromone is to elicit a behavioral response in the receiving organism, leading to mating. For (11E)-11-Tetradecen-9-yn-1-ol, its primary behavioral effect is the attraction of male cherry tree borers. Field trapping experiments have demonstrated that lures baited with this compound are effective in capturing male Palmia hector moths.

The typical behavioral cascade initiated by a female sex pheromone in male moths includes upwind flight towards the pheromone source, followed by landing and close-range courtship behaviors. While (11E)-11-Tetradecen-9-yn-1-ol is a potent attractant, it is likely that other minor components of the female's pheromone blend are necessary to trigger the full sequence of mating behaviors.

Structure-Activity Relationship (SAR) Studies of (11E)-11-Tetradecen-9-yn-1-ol and its Modified Analogues

Structure-activity relationship (SAR) studies are essential for understanding which molecular features of a pheromone are critical for its biological activity. Such studies involve the synthesis and testing of structural analogues of the natural pheromone. For acetylenic pheromones like (11E)-11-Tetradecen-9-yn-1-ol, key structural features that could be investigated in SAR studies include:

The position and geometry of the double bond: Moving the double bond along the carbon chain or changing its configuration from (E) to (Z) would likely have a significant impact on activity.

The position of the triple bond: The location of the alkyne group is expected to be crucial for receptor binding.

The length of the carbon chain: Shortening or lengthening the 14-carbon backbone would likely reduce or eliminate activity.

The nature of the functional group: Replacing the terminal alcohol group with an acetate (B1210297) or an aldehyde would likely alter the compound's activity, potentially making it an antagonist or an attractant for a different species.

A study on acetylenes from galls of Hedera rhombea as plant growth inhibitors suggested that a conjugated diyne segment is essential for activity, and that less oxidized compounds show more activity. nih.gov While not directly related to pheromone activity, this highlights the importance of the acetylenic and oxidative state in the biological function of such molecules.

Influence of Environmental and Biological Context on the Efficacy and Specificity of (11E)-11-Tetradecen-9-yn-1-ol Activity

The effectiveness of a pheromone signal is not solely dependent on the properties of the molecule itself but is also influenced by a range of environmental and biological factors.

Environmental Factors:

Temperature: Higher temperatures can increase the volatility of the pheromone, affecting its release rate from the emitting source and its dispersal in the air. However, excessive heat can also lead to faster degradation of the molecule. mdpi.comnih.govresearchgate.net

Humidity: Moisture levels in the air can influence the persistence and diffusion of the pheromone plume. nih.govnih.gov

Wind: Wind speed and turbulence are critical for the formation and direction of the pheromone plume that male moths follow to locate the female. nih.gov

Biological Context:

Pheromone Blends: (11E)-11-Tetradecen-9-yn-1-ol may be part of a multi-component pheromone blend. The presence and ratio of other compounds can significantly affect the attractiveness and specificity of the signal.

Interspecific Interactions: The presence of similar pheromone components from other species in the same habitat can lead to signal "noise" and may require a highly specific receptor system for discrimination.

Below is a summary of the key findings related to the biological activity of (11E)-11-Tetradecen-9-yn-1-ol.

| Section | Key Findings |

| Chemoperception and Receptor Binding | Recognized as a sex pheromone for Palmia hector. Specific receptor binding data is limited, but a highly selective receptor is implied. |

| Neurophysiological and Electrophysiological Responses | Elicits a response in the antennae of male Palmia hector as confirmed by electroantennography. |

| Behavioral Responses | Acts as an attractant for male Palmia hector in field trapping studies. |

| Structure-Activity Relationship (SAR) | Specific SAR studies are lacking, but the positions of the double and triple bonds and the terminal functional group are presumed to be critical for activity. |

| Environmental and Biological Context | Efficacy is likely influenced by temperature, humidity, and wind, as well as the presence of other pheromone components. |

Ecological and Evolutionary Implications of 11e 11 Tetradecen 9 Yn 1 Ol

Role of (11E)-11-Tetradecen-9-yn-1-ol in Interspecific Chemical Communication

There is currently no documented evidence of (11E)-11-Tetradecen-9-yn-1-ol mediating communication between different species. While the related Z-isomer, (11Z)-11-tetradecen-9-yn-1-ol, has been noted as a synthetic intermediate in the creation of pheromones for species such as the pear barkminer moth (Spulerina astaurota), this does not indicate a natural role for the E-isomer in interspecific signaling. Without identification of a species that utilizes (11E)-11-Tetradecen-9-yn-1-ol, its potential to attract, repel, or otherwise influence other species remains unknown.

Evolutionary Trajectories of (11E)-11-Tetradecen-9-yn-1-ol Production and Perception Systems

The evolution of pheromone production and reception is a dynamic process of co-evolution. However, without a known biological source or receiver of (11E)-11-Tetradecen-9-yn-1-ol, it is impossible to trace the evolutionary pathways of its biosynthesis and detection. The genetic and enzymatic machinery required to produce the specific stereochemistry of the double bond and the placement of the triple bond would be key areas of investigation, as would the structure and evolution of the corresponding olfactory receptors in a receiving organism. At present, this information is not available.

Ecological Dynamics and Dispersal of (11E)-11-Tetradecen-9-yn-1-ol in Natural Ecosystems

The dispersal of a semiochemical in the environment is critical to its function and is influenced by factors such as its volatility, stability to environmental degradation (e.g., by UV light or oxidation), and the medium through which it travels (air, water, or soil). However, without a known context of its release, any discussion of the ecological dynamics of (11E)-11-Tetradecen-9-yn-1-ol would be purely speculative. Research into its persistence and active space would be contingent on identifying the ecosystem in which it is naturally present.

(11E)-11-Tetradecen-9-yn-1-ol as a Mediator in Predator-Prey and Host-Parasite Interactions

Chemical cues are often exploited by predators and parasites to locate their next meal or host. For instance, a pheromone plume can inadvertently lead a predator to a signaling individual. Conversely, some species have evolved to use chemical signals to deter predators or parasites. There are no published studies that link (11E)-11-Tetradecen-9-yn-1-ol to any such interactions. The potential for this compound to act as a kairomone (a chemical signal that benefits the receiver of a different species) is an area for future research, should a producing organism be identified.

Advanced Analytical Methodologies for 11e 11 Tetradecen 9 Yn 1 Ol Research

Development of Extraction and Purification Techniques for (11E)-11-Tetradecen-9-yn-1-ol from Complex Biological Matrices

The initial and critical step in the analysis of (11E)-11-Tetradecen-9-yn-1-ol from its natural source, typically the pheromone glands of female moths, involves its extraction and subsequent purification. These processes are designed to isolate the compound from a multitude of other biological molecules.

Commonly, the pheromone is extracted by excising the pheromone gland and immersing it in a suitable organic solvent, with hexane (B92381) being a frequent choice due to its volatility and ability to dissolve nonpolar compounds like long-chain alcohols. nih.gov An alternative, less invasive method is solid-phase microextraction (SPME), where a coated fiber is exposed to the headspace of a calling female moth to adsorb the volatile pheromones. This technique has the advantage of minimizing the extraction of non-volatile impurities.

Following extraction, purification is essential to remove interfering substances. Column chromatography is a widely used technique for this purpose. The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then used to elute the compounds. Due to differences in their polarity and size, the components of the extract travel through the column at different rates, allowing for their separation. For a compound like (11E)-11-Tetradecen-9-yn-1-ol, a gradient of solvents with increasing polarity would typically be employed to first elute nonpolar lipids and then the more polar alcohol.

Application of Chromatographic Techniques (e.g., GC-MS, HPLC) for Quantitative and Qualitative Analysis of (11E)-11-Tetradecen-9-yn-1-ol

Chromatographic techniques are the cornerstone of pheromone analysis, providing both qualitative identification and quantitative measurement. Gas chromatography-mass spectrometry (GC-MS) is particularly powerful for the analysis of volatile compounds like (11E)-11-Tetradecen-9-yn-1-ol.

In GC-MS, the sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with the various components of the sample, leading to their separation based on boiling point and polarity. For pheromone analysis, nonpolar or mid-polar columns are often used. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparing it to spectral libraries or the spectrum of a synthetic standard. The retention time in the gas chromatograph provides an additional layer of identification.

High-performance liquid chromatography (HPLC) is another valuable tool, especially for the separation of less volatile derivatives or for preparative-scale purification. For a long-chain alcohol like (11E)-11-Tetradecen-9-yn-1-ol, reversed-phase HPLC is often employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net Detection is commonly achieved using a UV detector, although derivatization with a UV-absorbing or fluorescent tag may be necessary for compounds with weak chromophores.

Table 1: Exemplary Chromatographic Conditions for Pheromone Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5ms, HP-INNOWax) | Reversed-phase column (e.g., C18) |

| Mobile Phase | Helium | Acetonitrile/Water gradient |

| Injection Mode | Splitless | Isocratic or Gradient |

| Detector | Mass Spectrometer (Electron Impact ionization) | UV or Refractive Index Detector |

| Typical Application | Identification and quantification of volatile pheromone components | Purification and analysis of pheromones and their derivatives |

Spectroscopic Methods (e.g., NMR, IR) for Structural Elucidation of (11E)-11-Tetradecen-9-yn-1-ol in Research Contexts

While GC-MS can provide a tentative identification, definitive structural elucidation of a novel compound like (11E)-11-Tetradecen-9-yn-1-ol requires spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For (11E)-11-Tetradecen-9-yn-1-ol, the IR spectrum would be expected to show a broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretch of the alcohol group. A sharp, weak absorption around 2200 cm⁻¹ would indicate the C≡C triple bond. The C=C double bond of the (E)-isomer would likely show a characteristic absorption band around 965 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR would reveal the number of different types of protons and their neighboring environments. Key signals would include those for the protons adjacent to the hydroxyl group, the olefinic protons of the double bond, and the protons adjacent to the triple bond. The coupling constants between the olefinic protons would confirm the (E)-stereochemistry.

¹³C NMR would show the number of different types of carbon atoms. The chemical shifts of the carbons in the C=C double bond and the C≡C triple bond are particularly diagnostic. For the closely related compound, (Z/E)-11-tetradecen-1-ol, signals for the double bond carbons are observed around 129-132 ppm, and the carbon bearing the hydroxyl group appears around 63 ppm. researchgate.net

Bioassay Development and Standardization for Assessing (11E)-11-Tetradecen-9-yn-1-ol Activity

A crucial aspect of pheromone research is to determine the biological activity of the identified compounds. Bioassays are essential for this purpose, and they range from simple behavioral observations to sophisticated electrophysiological recordings.

A common behavioral bioassay involves a wind tunnel, where the synthetic pheromone is released at one end, and the upwind flight and mating behaviors of male moths are observed. The percentage of males exhibiting specific behaviors (e.g., taking flight, wing fanning, clasper extension) at different concentrations of the test compound provides a quantitative measure of its activity.

Electroantennography (EAG) is a more direct and sensitive bioassay that measures the electrical response of a male moth's antenna to an odor stimulus. An electrode is placed on the antenna, and when a puff of air containing the pheromone is delivered, a change in the antennal potential (the EAG response) is recorded. The amplitude of the EAG response is proportional to the strength of the stimulus and the sensitivity of the antennal receptors to that specific compound. EAG is often coupled with gas chromatography (GC-EAD), where the effluent from the GC column is split between the detector and a male moth's antenna. This allows for the precise identification of which compounds in a complex mixture are biologically active.

Isotopic Labeling and Tracing Techniques for Investigating (11E)-11-Tetradecen-9-yn-1-ol Metabolism and Fate

Isotopic labeling is a powerful technique to unravel the biosynthetic pathways and metabolic fate of pheromones like (11E)-11-Tetradecen-9-yn-1-ol. In these experiments, a precursor molecule containing a stable or radioactive isotope (e.g., ¹³C, ²H, or ¹⁴C) is introduced to the insect.

The labeled precursor is then incorporated into the pheromone and other metabolites through the insect's natural biochemical pathways. By extracting and analyzing the pheromone and its metabolites, typically using GC-MS, the position and extent of isotope incorporation can be determined. This information provides direct evidence for the biosynthetic steps involved. For many lepidopteran pheromones, biosynthesis starts from common fatty acids like palmitic or stearic acid, which are then modified by a series of desaturation, chain-shortening or elongation, and reduction steps. nih.gov The study of acetylenic pheromones suggests a desaturase enzyme capable of introducing a triple bond.

Table 2: Common Isotopes Used in Pheromone Biosynthesis Studies

| Isotope | Type | Detection Method | Application |

| ¹³C | Stable | Mass Spectrometry, NMR Spectroscopy | Tracing carbon skeleton transformations |

| ²H (Deuterium) | Stable | Mass Spectrometry, NMR Spectroscopy | Investigating reaction mechanisms |

| ¹⁴C | Radioactive | Scintillation Counting, Autoradiography | High-sensitivity tracing of metabolic pathways |

By employing these advanced analytical methodologies, researchers can successfully navigate the complexities of pheromone chemistry, leading to a deeper understanding of the chemical communication that governs the lives of insects like the one that produces (11E)-11-Tetradecen-9-yn-1-ol.

Derivatives and Analogues of 11e 11 Tetradecen 9 Yn 1 Ol: Synthesis and Bioactivity

Synthetic Methodologies for Novel (11E)-11-Tetradecen-9-yn-1-ol Derivatives and Analogues

The synthesis of derivatives and analogues of (11E)-11-tetradecen-9-yn-1-ol leverages a variety of established and innovative organic chemistry techniques. The presence of both an alkene and an alkyne functional group, along with a terminal hydroxyl group, offers multiple sites for chemical modification.

Methodologies for creating novel analogues often involve:

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental in forming the enyne core structure. acs.org These reactions typically involve the coupling of a vinyl halide with a terminal alkyne. Modifications can be introduced by varying either the vinyl or the alkynyl partner to generate a library of analogues with different substitution patterns.

Wittig Reaction: The Wittig reaction and its variations are crucial for the stereoselective formation of the double bond. oup.com By choosing the appropriate phosphorus ylide and aldehyde or ketone, chemists can control the geometry (E or Z) of the resulting alkene, which is often critical for biological activity.

Functional Group Interconversion: The terminal hydroxyl group of (11E)-11-tetradecen-9-yn-1-ol is a versatile handle for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, esterified with various carboxylic acids to produce acetate (B1210297) or other ester analogues, or converted to an ether. These modifications can significantly alter the molecule's polarity, volatility, and interaction with biological targets. For instance, the conversion of pheromonal alcohols to their acetate esters is a common strategy in the synthesis of insect sex pheromones. nih.gov

Chain Modification: Analogues with different chain lengths can be synthesized by employing starting materials with shorter or longer carbon backbones in the coupling reactions. The position of the enyne system can also be varied along the carbon chain to investigate the impact of its location on bioactivity.

A general synthetic approach to a derivative of (11E)-11-tetradecen-9-yn-1-ol might involve the Sonogashira coupling of a protected 1-bromo-1-alkene with a protected terminal alkynol, followed by deprotection. For example, coupling (E)-1-bromo-1-butene with a protected 9-decyn-1-ol (B94338) would yield a protected tetradecen-9-yn-1-ol, which upon deprotection would give the desired analogue.

Evaluation of Biological Activity Profiles of Synthesized (11E)-11-Tetradecen-9-yn-1-ol Analogues

The biological activity of synthesized analogues of (11E)-11-tetradecen-9-yn-1-ol is often evaluated in the context of their potential as insect pheromones or as modulators of biological pathways. Enyne derivatives isolated from natural sources have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. researchgate.net

Screening Techniques:

Electroantennography (EAG): This technique is widely used to screen for insect pheromone analogues that can elicit a response from an insect's antenna. oup.com By measuring the change in electrical potential of the antenna in response to a puff of the test compound, researchers can quickly identify biologically active analogues.

Single Sensillum Recording (SSR): For a more detailed analysis, SSR allows for the recording of nerve impulses from individual olfactory sensilla on the insect antenna. This provides information on the specificity and sensitivity of different olfactory receptor neurons to the synthesized analogues. acs.org

Behavioral Assays: Ultimately, the biological activity of pheromone analogues is confirmed through behavioral assays, such as wind tunnel experiments and field trapping studies. acs.org These assays determine whether the analogue can attract, repel, or disrupt the mating behavior of the target insect species. nih.gov

In Vitro Bioassays: For analogues designed to have other biological effects, a variety of in vitro assays are employed. These can include testing for cytotoxicity against cancer cell lines, nih.gov antimicrobial or antifungal activity, researchgate.net or the ability to modulate specific enzyme or receptor activity. mdpi.com

Illustrative Bioactivity Data of Pheromone Analogues:

| Compound/Analogue | Target Species | Bioassay Method | Observed Effect |

| (Z)-9-Tetradecen-1-ol formate | Heliothis armigera | EAG & Field Trapping | High EAG response and significant reduction in male moth trap catch. oup.com |

| (4Z)-Heptyl undecenoate | Heterocrossa rubophaga | EAG & Field Trapping | Significant EAG response and strong inhibitory effect on male moth trap catch when combined with the natural pheromone. acs.org |

| (Z,E)-9,11-Tetradecadien-1-ol acetate | Spodoptera littoralis | EAG | High EAG response, comparable to the natural pheromone. oup.com |

Computational and Theoretical Studies on Structure-Activity Relationships of (11E)-11-Tetradecen-9-yn-1-ol Derivatives (e.g., QSAR, Molecular Docking)

To rationalize the results from biological screenings and to guide the design of more potent and selective analogues, computational and theoretical methods are increasingly employed.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) of the synthesized analogues, QSAR models can predict the activity of novel, yet-to-be-synthesized compounds. nih.gov For long-chain unsaturated alcohols and their derivatives, descriptors such as chain length, the position and geometry of double and triple bonds, and the nature of the terminal functional group are critical. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the analogue) when bound to a receptor, such as a pheromone-binding protein (PBP) or an enzyme active site. nih.gov By modeling the interactions between the analogue and the amino acid residues of the binding pocket, molecular docking can help to explain the observed biological activity and selectivity. nih.gov For instance, docking studies can reveal key hydrogen bonding or hydrophobic interactions that are essential for high-affinity binding.

These computational approaches provide valuable insights into the molecular basis of action and can significantly accelerate the discovery and optimization of bioactive analogues.

Exploration of Enhanced Selectivity or Potency through Structural Modification of (11E)-11-Tetradecen-9-yn-1-ol

A primary goal in the development of analogues of biologically active compounds is to enhance their selectivity and potency. Structural modifications are systematically introduced to fine-tune the molecule's properties.

Strategies for Enhancement:

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) can lead to improved activity or metabolic stability. For example, an ester group might be replaced with an amide to alter susceptibility to hydrolysis.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is more favorable for binding to the target receptor. This can lead to a significant increase in potency and selectivity.

Modification of the Carbon Skeleton: Altering the chain length, branching, or the position of the unsaturated bonds can have a profound impact on biological activity. For insect pheromone analogues, even minor changes can lead to a complete loss of activity or even an inhibitory effect. acs.org

Chiral Synthesis: For analogues containing stereocenters, the synthesis and evaluation of individual enantiomers is crucial, as the biological activity often resides in only one enantiomer.

Through a combination of rational design, guided by computational studies, and systematic synthetic modification, researchers can develop novel derivatives of (11E)-11-tetradecen-9-yn-1-ol with enhanced biological profiles for a variety of applications.

Research Challenges and Future Directions for 11e 11 Tetradecen 9 Yn 1 Ol Studies

Integration of Omics Technologies in (11E)-11-Tetradecen-9-yn-1-ol Research

A significant challenge in the study of (11E)-11-Tetradecen-9-yn-1-ol is the current lack of specific omics data. While transcriptomic studies have been conducted on related species, such as those in the Conogethes genus, to identify olfactory-related genes, a direct link to the biosynthesis or reception of (11E)-11-Tetradecen-9-yn-1-ol has yet to be established. nih.gov Future research should prioritize the integration of genomics, proteomics, and metabolomics to elucidate the biological pathways associated with this compound.

Future Directions:

Genomic Sequencing: Sequencing the genomes of species suspected to produce or respond to (11E)-11-Tetradecen-9-yn-1-ol can help identify the genes encoding the enzymes responsible for its unique en-yne structure.

Transcriptomic Analysis: Comparative transcriptomics of pheromone glands and antennae under different physiological conditions can reveal candidate genes involved in both the production and detection of this specific molecule.

Proteomic and Metabolomic Profiling: Analyzing the protein and small molecule profiles of relevant tissues will be crucial for identifying the enzymes and metabolic precursors involved in the biosynthetic pathway of (11E)-11-Tetradecen-9-yn-1-ol.

Emerging Technologies and Methodologies for High-Throughput Screening and Analysis

The development of high-throughput screening (HTS) and analysis methods is essential for accelerating research into (11E)-11-Tetradecen-9-yn-1-ol and its analogs. Currently, such methodologies are not specifically tailored to this compound.

Future Directions:

Cell-Based Assays: The development of cell-based assays expressing specific olfactory receptors could enable the rapid screening of a large number of analogs of (11E)-11-Tetradecen-9-yn-1-ol to identify more potent or selective agonists and antagonists.

Advanced Analytical Techniques: The application of advanced mass spectrometry techniques, such as those involving mass-labeling with stable isotopes, could be adapted to trace the biosynthetic pathways of en-yne pheromones in vivo. nih.gov

Microfluidic Platforms: The use of microfluidics can facilitate the high-throughput testing of behavioral responses of insects to various concentrations and blends of (11E)-11-Tetradecen-9-yn-1-ol.

Unexplored Biological Systems and Ecological Niches for (11E)-11-Tetradecen-9-yn-1-ol Discovery

The natural occurrence of (11E)-11-Tetradecen-9-yn-1-ol remains largely unknown. While related compounds are found in certain insects and plants, the specific ecological niches for this en-yne alcohol are yet to be discovered. ontosight.ai

Future Directions:

Broad-Scale Chemical Prospecting: A systematic chemical analysis of a wider range of insect species, particularly within families known for producing diverse pheromones like the Crambidae and Tortricidae, could lead to the discovery of natural sources of (11E)-11-Tetradecen-9-yn-1-ol.

Exploration of Marine and Microbial Environments: Given the structural novelty of the compound, exploring less-studied ecosystems such as marine environments and microbial communities for similar molecules could yield surprising discoveries.

Metagenomic Screening: Analyzing the genetic material from environmental samples could reveal biosynthetic gene clusters for novel en-yne compounds, providing clues to their producing organisms.

Interdisciplinary Approaches to Unravel Complex Interactions Mediated by (11E)-11-Tetradecen-9-yn-1-ol

A comprehensive understanding of the role of (11E)-11-Tetradecen-9-yn-1-ol in nature will require a multifaceted, interdisciplinary approach. The complexity of chemical communication, involving biosynthesis, signal transmission, reception, and behavioral response, necessitates collaboration across various scientific fields.

Future Directions:

Chemical Ecology and Neuroethology: Combining chemical analysis with electrophysiological recordings and behavioral assays will be essential to determine the function of (11E)-11-Tetradecen-9-yn-1-ol as a pheromone or kairomone.

Synthetic Chemistry and Biology: Collaboration between synthetic chemists, to create analogs and labeled compounds, and molecular biologists, to study the corresponding biological targets, will accelerate the pace of discovery.

Ecology and Evolutionary Biology: Placing the study of (11E)-11-Tetradecen-9-yn-1-ol within an ecological and evolutionary framework can help to understand how its production and perception have evolved and how it shapes species interactions.

Predictive Modeling and Computational Design for (11E)-11-Tetradecen-9-yn-1-ol Research

Computational approaches offer a powerful tool for guiding and complementing experimental research on (11E)-11-Tetradecen-9-yn-1-ol. Predictive modeling can help to prioritize research efforts and generate new hypotheses.

Future Directions:

Quantum Chemical Calculations: These can be employed to predict the spectral properties and reactivity of (11E)-11-Tetradecen-9-yn-1-ol, aiding in its identification and the design of synthetic routes.

Molecular Docking and Dynamics Simulations: Once the olfactory receptors for this compound are identified, molecular modeling can be used to predict how it and its analogs bind to the receptor, providing insights into the structural basis of its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of analogs, QSAR models can be developed to predict the biological activity of novel, untested compounds, thereby streamlining the discovery of more effective semiochemicals for practical applications.

常见问题

Q. How can researchers confirm the structural identity of 11-Tetradecen-9-yn-1-ol, (11E)- in a synthesized sample?

To confirm structural identity, employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify alkynyl ( 1.8-2.1 ppm for protons adjacent to triple bonds) and trans-alkenyl proton coupling patterns (J ≈ 15 Hz for E-geometry) .

- Mass Spectrometry (MS): Compare observed molecular ion peaks (e.g., m/z 196.3 for molecular weight) with theoretical values, noting characteristic fragmentation patterns of unsaturated alcohols .

- Gas Chromatography (GC): Use retention indices (e.g., Kovats' RI data from NIST databases) for comparative analysis with authenticated standards .

Q. What are the recommended safety protocols for handling 11-Tetradecen-9-yn-1-ol, (11E)-?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of vapors, especially during heating or solvent evaporation steps .

- Emergency Measures: Maintain eye wash stations and safety showers nearby. For skin contact, rinse with water for ≥15 minutes and seek medical attention if irritation persists .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Q. How should researchers store 11-Tetradecen-9-yn-1-ol, (11E)- to ensure stability?

Q. What spectroscopic techniques differentiate (E)- and (Z)-isomers of this compound?

- NMR Coupling Constants: E-isomers exhibit larger vicinal coupling constants (J ≈ 12–15 Hz) compared to Z-isomers (J ≈ 8–10 Hz) .

- Infrared (IR) Spectroscopy: Analyze C=C stretching frequencies (1650–1680 cm) and intensity variations between isomers .

Advanced Research Questions

Q. How do stereochemical configurations (E vs. Z) influence the compound’s reactivity in cross-coupling reactions?

- Steric Effects: E-isomers often exhibit lower steric hindrance, enhancing reactivity in Sonogashira or Heck reactions compared to bulkier Z-isomers .

- Electronic Effects: The electron-withdrawing nature of the triple bond (C≡C) adjacent to the double bond may stabilize transition states in catalytic cycles .

- Methodological Validation: Use chiral HPLC or NOESY NMR to confirm stereochemical retention post-reaction .

Q. What analytical challenges arise when quantifying trace amounts of this compound in biological matrices?

- Matrix Interference: Co-eluting lipids or proteins require solid-phase extraction (SPE) with C18 cartridges for cleanup .

- Detection Limits: Employ GC-MS/MS in Selected Reaction Monitoring (SRM) mode for sensitivity down to 0.1 ng/mL .

- Calibration: Use deuterated internal standards (e.g., D-11-Tetradecen-9-yn-1-ol) to correct for ionization variability .

Q. How can computational chemistry predict the compound’s interactions with insect pheromone receptors?

- Molecular Docking: Simulate binding affinities using crystal structures of Bombyx mori pheromone-binding proteins (PDB ID: 1DQE) .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate electrostatic potential surfaces to identify key hydrogen-bonding residues (e.g., Ser56, Trp37) .

- Validation: Compare computational results with electrophysiological assays (e.g., single-sensillum recordings) .

Q. How to resolve contradictions in reported physicochemical properties (e.g., boiling points) across studies?

- Method Standardization: Cross-validate using NIST-certified reference materials and ASTM International protocols .

- Purity Assessment: Quantify impurities via GC-FID or HPLC-UV and correlate with property deviations .

- Isomer-Specific Data: Ensure geometric isomer ratios are consistent, as E/Z mixtures can skew measurements .

Q. What experimental designs are optimal for studying thermal degradation pathways?

- Thermogravimetric Analysis (TGA): Monitor mass loss under controlled heating (5°C/min) to identify decomposition thresholds (e.g., >200°C) .

- Pyrolysis-GC/MS: Trap volatile degradation products (e.g., aldehydes, ketones) and compare fragmentation patterns with NIST libraries .

- Kinetic Modeling: Apply Arrhenius equations to predict degradation rates under varying temperatures and atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。